

# An In-depth Technical Guide to the Safety and Toxicity Profile of LY4337713

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information contained herein is based on publicly available data as of December 2025. The safety and toxicity profile of **LY433771**3 is still under investigation, and this document will be updated as more information becomes available. The initial topic "**LY433771** safety and toxicity profile" was found to be likely incorrect; the compound of interest under development by Eli Lilly and Company is **LY433771**3.

## **Executive Summary**

**LY433771**3 is an investigational fibroblast activation protein (FAP)-targeted radioligand therapy being developed by Eli Lilly and Company for the treatment of FAP-positive solid tumors. As a radiopharmaceutical, its mechanism of action involves the targeted delivery of a radioactive isotope to tumor cells and the tumor microenvironment, leading to localized cell death. While specific preclinical and clinical safety data for **LY433771**3 are not yet publicly available, this guide synthesizes information from ongoing clinical trials of **LY433771**3 and data from similar FAP-targeted radioligand therapies to provide an anticipated safety and toxicity profile. The primary expected toxicities are related to radiation effects on non-target tissues, with a particular focus on hematological adverse events.

### **Introduction to LY4337713**

**LY433771**3 is a novel therapeutic agent that combines a FAP-targeting small molecule with a therapeutic radioisotope. FAP is a transmembrane serine protease that is overexpressed on



cancer-associated fibroblasts (CAFs) in the stroma of a wide variety of solid tumors, while its expression in healthy tissues is limited. This differential expression makes FAP an attractive target for targeted cancer therapies. The radioligand design of **LY433771**3 allows for the specific delivery of cytotoxic radiation to the tumor microenvironment, minimizing systemic exposure and associated side effects.

Eli Lilly and Company is currently investigating **LY433771**3 in a Phase 1a/1b clinical trial (FiREBOLT; NCT07213791) to evaluate its safety, tolerability, and dosimetry in participants with FAP-positive solid tumors.[1][2]

## **Preclinical Safety and Toxicology**

Specific preclinical toxicology reports for **LY433771**3, including studies determining No-Observed-Adverse-Effect Level (NOAEL) or median lethal dose (LD50), are not yet publicly available. However, preclinical data for next-generation FAP-targeting radioligands developed by POINT Biopharma, a subsidiary of Eli Lilly, provide some insight into the expected preclinical safety profile.

A study on the preclinical development of next-generation FAP-targeting radioligands (PNT3087, PNT3090, and PNT3106) from Eli Lilly/POINT Biopharma indicated that all treatments were well-tolerated in xenograft mouse models.[3] Key findings from this study are summarized below.

Table 1: Summary of Preclinical Findings for Next-Generation FAP-Targeting Radioligands



| Parameter                | Observation                                                                                                                                                                            | Citation |
|--------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| General Tolerability     | No deaths or significant body weight loss were observed within the treatment window.                                                                                                   | [3]      |
| Organ Dose Limits        | Organ dose limits were not reached for PNT3090 until the total administered dose was 64 GBq (spleen), for PNT3087 until 105 GBq (bone marrow), and for PNT3106 until 129 GBq (spleen). | [3]      |
| Predicted Safety Profile | At a standard 48 GBq total clinical dose, no tissues were identified as dose-limiting, predicting a favorable safety profile.                                                          | [3]      |

## **Experimental Protocols (Inferred)**

While specific protocols for **LY433771**3 are not available, a typical preclinical toxicology evaluation for a radiopharmaceutical would include:

- Animal Models: Typically, two species (one rodent and one non-rodent) are used to assess toxicity. For targeted therapies, xenograft models with human tumors expressing the target (FAP) are also essential.
- Dosing Regimen: Single and repeat-dose studies are conducted to determine acute and chronic toxicity. Dose escalation studies are used to identify the maximum tolerated dose (MTD).
- Endpoints: Key endpoints would include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology of all major organs. For radiopharmaceuticals, biodistribution and dosimetry studies are critical to determine the radiation dose delivered to target and nontarget tissues.



## **Clinical Safety and Tolerability**

The clinical safety of **LY433771**3 is currently being evaluated in the FiREBOLT (NCT07213791) study, a Phase 1a/1b dose-escalation and dose-optimization trial.[1][2] The primary objective of the Phase 1a part of the study is to determine the percentage of participants with Dose Limiting Toxicities (DLTs). As of December 2025, no results from this study have been publicly reported.

## **Anticipated Adverse Events**

Based on the mechanism of action of radioligand therapies and clinical data from other FAP-targeted radiopharmaceuticals, the following adverse events can be anticipated with **LY4337713** treatment.

Table 2: Anticipated Adverse Events with FAP-Targeted Radioligand Therapy



| System Organ<br>Class                                | Anticipated<br>Adverse<br>Events                                                                                                                  | Severity                         | Notes                                                                                                          | Citations |
|------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------|----------------------------------------------------------------------------------------------------------------|-----------|
| Blood and<br>Lymphatic<br>System<br>Disorders        | Anemia,<br>Thrombocytopeni<br>a, Leukopenia,<br>Neutropenia                                                                                       | Most common,<br>can be Grade 3/4 | Hematotoxicity is a common class effect of radioligand therapies due to radiation exposure of the bone marrow. | [4][5]    |
| Gastrointestinal<br>Disorders                        | Nausea,<br>Vomiting,<br>Diarrhea, Dry<br>Mouth                                                                                                    | Generally mild to moderate       | [5]                                                                                                            |           |
| General Disorders and Administration Site Conditions | Fatigue, Asthenia                                                                                                                                 | Common                           |                                                                                                                | _         |
| Metabolism and<br>Nutrition<br>Disorders             | Decreased<br>Appetite                                                                                                                             |                                  | _                                                                                                              |           |
| Renal and<br>Urinary<br>Disorders                    | The kidneys are a potential organ at risk for radiation-induced damage due to the excretion pathway of many small molecule radiopharmaceuti cals. | [6]                              |                                                                                                                |           |



Studies on other FAP-targeted radioligand therapies have reported that treatment-related grade 3 or 4 adverse events were observed in approximately 9-28% of patients, with thrombocytopenia being the most prevalent.[4][5]

## Clinical Trial Exclusion Criteria (FiREBOLT - NCT07213791)

The exclusion criteria for the FiREBOLT study provide insights into the potential contraindications and safety concerns for **LY4337713**.[1]

- Hematological: History of Grade 4 myelosuppression lasting >7 days, or Grade 3 myelosuppression requiring more than 6 weeks recovery.
- Cardiovascular: Significant cardiovascular disease, prolongation of the corrected QTcF >470 milliseconds.
- Renal: Evidence of ongoing and untreated urinary tract obstruction.
- Prior Therapies: Previous hemi- or total-body radiation, previous adoptive T-cell therapy.

## Signaling Pathways and Mechanism of Toxicity

The primary mechanism of action of **LY433771**3 is the targeted delivery of a radioisotope to FAP-expressing cells in the tumor microenvironment. The emitted radiation induces DNA damage, leading to cell cycle arrest and apoptosis.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. theranostictrials.org [theranostictrials.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Safety and Toxicity Profile of LY4337713]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577648#ly433771-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com